Licarin B is a naturally occurring benzofuran neolignan predominantly found in the seeds of Myristica fragrans (nutmeg) [, , , , , , , , ] and the flower buds of Magnolia biondii Pamp []. It is also found in other plant species including Machilus obovatifolia [, ], Saururus chinensis [, , , ], and Staudtia kamerunensis []. Licarin B has garnered interest in scientific research due to its various biological activities, including anti-diabetic [], anti-cancer [, ], trypanocidal [], antimycobacterial [], and anti-Toxoplasma gondii properties [].
While isolation from natural sources remains the primary method of obtaining Licarin B, chemical synthesis methods have also been explored. One approach utilizes a regioselective lithiation of ortho-tolyl tetramethylphosphorodiamidates followed by the addition of aromatic aldehydes []. This method allows for the synthesis of highly substituted neolignan natural products, including Licarin B, from readily available starting materials.
Licarin B possesses a benzofuran skeleton with a molecular formula of C20H20O4. Its structure was confirmed through spectroscopic analyses, including NMR and mass spectrometry []. The crystal structure of Licarin B was also determined, providing detailed insights into its three-dimensional conformation [].
Licarin B can undergo Lemieux-von Rudloff oxidation, which results in the formation of perseal G as the major product. This reaction is useful for the structural determination of perseal G, which is often isolated as a mixture with acuminatin []. The oxidation also yields two minor byproducts: 7,8-dihydro-7-(3,4-methylenedioxyphenyl)-1'-(1-oxo-2-hydroxypropyl)-3'-methoxy-8-methylbenzofuran and (7S,8S)-7,8-dihydro-7-(3,4-methylenedioxyphenyl)-1'-carboxy-3'-methoxy-8-methylbenzofuran [].
Licarin B exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPARγ) [], a nuclear receptor involved in regulating lipid and glucose metabolism. While it promotes adipogenesis, the effect is less pronounced compared to rosiglitazone, a full PPARγ agonist []. Licarin B improves insulin sensitivity by upregulating glucose transporter type 4 (GLUT4) expression and translocation via the insulin receptor substrate 1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/AKT pathway. This effect enhances adiponectin secretion and modulates the mRNA expression of PPARγ target genes involved in adipocyte differentiation and function [].
Licarin B demonstrates potent anti-cancer activity through the induction of apoptosis via caspase-3 activation [, ]. Molecular docking studies reveal that Licarin B interacts with the active site of caspase-3, suggesting a direct mechanism of action []. The activation of caspase-3 triggers a cascade of events leading to cell death, highlighting the potential of Licarin B as an anti-cancer agent.
Licarin B exhibits anti-Toxoplasma gondii activity by inducing mitochondrial damage and activating autophagy in the parasite []. Ultrastructural analysis reveals mitochondrial swelling and the formation of autophagosome-like structures in treated parasites []. These cellular events ultimately contribute to parasite death, suggesting a potential therapeutic target for toxoplasmosis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: